
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide, also known as EPM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry as drugs and drug intermediates. EPM's unique chemical structure and properties make it a promising candidate for a variety of research applications.
Mécanisme D'action
The exact mechanism of action of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to act through modulation of the GABAergic system in the brain. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain, leading to its anti-convulsant and anxiolytic effects. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a neuroprotective effect, protecting against oxidative stress and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to have low toxicity and few side effects, making it a safe option for use in animal studies. However, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide's mechanism of action is not fully understood, and its effects may vary depending on the specific conditions and dosages used in experiments.
Orientations Futures
There are several future directions for research on N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide in treating various types of cancer and to elucidate its mechanism of action. Additionally, N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide's potential use in the treatment of neurological disorders, such as epilepsy and chronic pain, warrants further investigation. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide are needed to optimize its use in clinical settings.
Méthodes De Synthèse
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide can be synthesized through a simple and efficient process using readily available starting materials. The synthesis involves the reaction of 4-methylphenol with 4-ethylbenzoyl chloride in the presence of a base to form the intermediate 4-ethylphenyl 4-methylphenyl ether. This intermediate is then reacted with chloroacetic acid to yield N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide. The synthesis method has been optimized to produce high yields of N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide with minimal impurities.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, epilepsy, and other neurological disorders. N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14-6-8-15(9-7-14)18-17(19)12-20-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19) |
Clé InChI |
ABJKLHKVOVVATA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




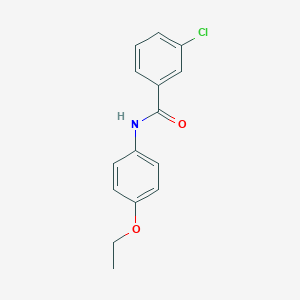

![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)

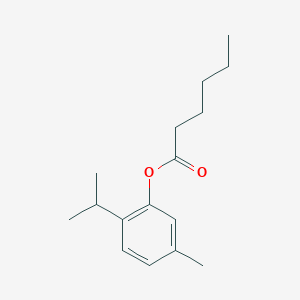
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide](/img/structure/B291161.png)
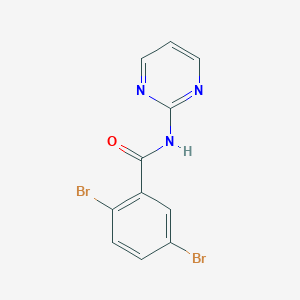
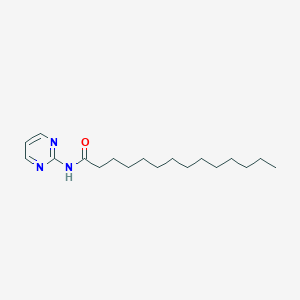
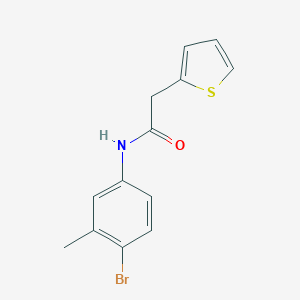
![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)